2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
“2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C23H21N3O and a molecular weight of 355.4411. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H21N3O1. However, the specific structural details are not available1.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified1.
Scientific Research Applications
Antitumor Activity
New derivatives of benzothiazole, structurally similar to the compound , have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. Notably, certain derivatives exhibited considerable anticancer activity, suggesting potential therapeutic applications in oncology (Yurttaş, Tay, & Demirayak, 2015).
Crystal Structures and Computational Studies
Research into novel pyrone derivatives, including compounds structurally related to "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide", has led to the discovery of new compounds with unique crystal structures. Computational studies, including density functional theory (DFT) and molecular docking simulations, have been employed to understand their intermolecular interactions and potential binding modes within biological targets (Sebhaoui et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors for specific proteins. Molecular docking studies have been conducted to explore these compounds' binding affinities, indicating applications beyond traditional pharmaceuticals (Mary et al., 2020).
Antimicrobial Activity
The synthesis of benzimidazole derivatives has revealed compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This research suggests the potential for developing new antimicrobial agents to combat resistant bacterial strains (Chaudhari et al., 2020).
Quantum Calculations and Bioactivity
Novel sulphonamide derivatives have been synthesized and subjected to quantum calculations to correlate their antimicrobial activity with theoretical parameters. These studies provide a foundation for designing new compounds with enhanced bioactivity through computational chemistry (Fahim & Ismael, 2019).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.
Future Directions
There is no available information on the future directions of research for this compound1.
properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRGOCAGYIMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide |
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